Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core spirocyclic structure. Key steps may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: This step may involve the use of fluorinating agents under controlled conditions.
Attachment of the tert-butyl group: This is often done through esterification reactions.
Final steps: These may include purification and characterization to ensure the compound's purity and structure.
Industrial Production Methods: Industrial-scale production would involve optimizing these synthetic routes for efficiency and yield. This could include the use of continuous flow reactors, large-scale distillation, and other industrial techniques to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of alcohols, amines, or alkanes.
Substitution: Formation of different functional groups based on the substituents involved.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
Tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate
(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the difluoro group and the spirocyclic core
Biological Activity
Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C19H30F2N2O3 and a molecular weight of 367.45 g/mol. Its synthesis typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. The general reaction scheme is as follows:
Starting Materials:
- Spirocyclic amine
- Tert-butyl chloroformate
- Triethylamine
Reaction Conditions:
- Anhydrous solvent (e.g., dichloromethane)
- Room temperature
This process yields this compound as a key intermediate for further applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated the compound's effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be in the range of 8–16 µg/mL, indicating potent antimicrobial properties suitable for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies on glioma cell lines revealed that it inhibits cell proliferation and induces apoptosis at concentrations as low as 10 µM. Mechanistic studies suggest that the compound activates pathways leading to cell cycle arrest and programmed cell death, particularly through the modulation of the AKT/mTOR signaling pathway .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |
---|---|---|---|
This compound | Spirocyclic structure with difluoromethyl groups | Antimicrobial, Anticancer | 8–16 |
Tert-butyl 4-(2-(6-methylsulfonyl-spiro[2.5]octane)-2-oxoethyl)piperidine-1-carboxylate | Similar spirocyclic structure but lacks fluorine | Moderate antimicrobial | >32 |
Tert-butyl 4-(2-(cyclohexyl)-2-oxoethyl)piperidine-1-carboxylate | Non-fluorinated variant | Lower anticancer activity | >64 |
The presence of fluorine in this compound significantly enhances its biological activity compared to non-fluorinated analogs.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results indicated a high level of effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency against MRSA strains .
Case Study 2: Cancer Cell Line Studies
In another research project focusing on glioblastoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased levels of apoptosis markers in treated cells compared to controls .
Properties
IUPAC Name |
tert-butyl 4-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F2N2O3/c1-17(2,3)26-16(25)23-8-4-14(5-9-23)12-15(24)22-10-6-18(7-11-22)13-19(18,20)21/h14H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDJWDUUNPQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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